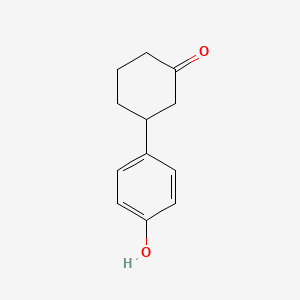

3-(4-Hydroxyphenyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H14O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,13H,1-3,8H2 |

InChI Key |

XAORBISQKNRUML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Historical Trajectories and Foundational Discoveries Pertaining to Hydroxyphenyl and Cyclohexanone Derivatives

The intellectual lineage of 3-(4-Hydroxyphenyl)cyclohexanone is rooted in the 19th-century discoveries of its core components. The hydroxyphenyl moiety is derived from phenol (B47542), a compound first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (coal-oil-acid). wikipedia.org The pure form was extracted by the French chemist Auguste Laurent in 1841, who secured its chemical identity. wikipedia.org Early production relied on coal tar, but the development of the petrochemical industry led to more efficient synthetic routes, such as the cumene process and the hydrolysis of benzenesulfonic acid. wikipedia.org

The cyclohexanone (B45756) component also has a rich history. It was first discovered in 1888 by Edmund Drechsel during the electrolysis of phenol solutions, a process where phenol was first hydrogenated to cyclohexanol (B46403) and then oxidized. hmdb.ca He aptly named the new compound "hydrophenoketone." hmdb.ca Industrial-scale production of cyclohexanone today is primarily achieved through the catalytic oxidation of cyclohexane (B81311) or the partial hydrogenation of phenol. wikipedia.org The study of derivatives combining these two foundational molecules has been a subject of research for many decades, driven by their utility as intermediates in the synthesis of more complex molecules.

Contemporary Relevance and Research Impetus for 3 4 Hydroxyphenyl Cyclohexanone in Organic Chemistry

The unique structural arrangement of a hydroxyphenyl group attached to a cyclohexanone (B45756) ring continues to be a fertile ground for contemporary chemical research, particularly in medicinal chemistry. The combination of a hydrogen-bond-donating phenol (B47542) and a modifiable cyclic ketone makes this scaffold a valuable starting point for the design of new therapeutic agents.

Recent research has underscored the potential of this molecular framework. For instance, a novel derivative, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been identified as a potent inhibitor of the FtsZ protein, a crucial component of the bacterial cell division machinery. mdpi.com This discovery highlights the relevance of the hydroxyphenyl-cyclohexanone core in the development of new antibacterial agents to combat multi-drug resistance. mdpi.com The investigation into such compounds as FtsZ inhibitors could pave the way for a new class of antibiotics. mdpi.com Furthermore, the broader class of cyclohexanone derivatives is being explored for various pharmaceutical applications, demonstrating the enduring interest in this chemical family.

Overview of Advanced Methodological Frameworks Employed in the Study of 3 4 Hydroxyphenyl Cyclohexanone

Retrosynthetic Analysis and Key Strategic Bond Disconnections

Retrosynthetic analysis provides a logical framework for dissecting the target molecule and identifying potential synthetic routes. For this compound, several key bond disconnections can be envisioned, leading to readily available starting materials.

The most logical disconnections involve the carbon-carbon bonds that form the core structure: the C3-aryl bond and the bonds forming the cyclohexanone ring.

Disconnection 1 (C3-C(aryl)): This disconnection is perhaps the most straightforward, breaking the bond between the cyclohexanone ring and the hydroxyphenyl moiety. This leads to two key synthons: a cyclohexanone electrophile (or its equivalent) and a 4-hydroxyphenyl nucleophile (or its equivalent). This approach suggests a cross-coupling reaction or a conjugate addition as the key bond-forming step.

Disconnection 2 (Ring-forming bonds): Alternatively, the cyclohexanone ring itself can be disconnected. A classical approach here is the Robinson annulation, which would involve a Michael addition followed by an intramolecular aldol (B89426) condensation. This would lead to simpler acyclic precursors. For instance, a disconnection of the C2-C3 and C4-C5 bonds suggests a Michael acceptor and an enolate donor as starting materials.

These primary disconnections pave the way for various synthetic strategies, which can be broadly categorized into classical and modern approaches.

Classical and Established Synthetic Routes to the this compound Core

Classical synthetic methods, while sometimes lacking the elegance and efficiency of modern catalytic systems, provide a robust foundation for the construction of the this compound core.

Both convergent and linear strategies can be conceptualized for the synthesis of this compound. nih.govnih.gov

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential reactions starting from a single precursor. | Conceptually simple to plan. | Lower overall yield for multi-step sequences. nih.gov |

| Convergent Synthesis | Independent synthesis of fragments followed by a final coupling step. nih.gov | Higher overall yield, greater flexibility. nih.gov | May require more complex starting materials for each fragment. |

The synthesis of this compound necessitates precise control over regioselectivity and chemoselectivity.

Regioselectivity: The primary regioselective challenge is the introduction of the aryl group at the C3 position of the cyclohexanone ring. One common strategy to achieve this is through a Michael addition reaction, where a nucleophile adds to the β-position of an α,β-unsaturated ketone. nih.gov In this case, cyclohex-2-en-1-one would be the ideal substrate, and a 4-hydroxyphenyl nucleophile would add to the C3 position. The regioselectivity of this reaction is generally high due to the inherent electronic properties of the enone system.

Chemoselectivity: Chemoselectivity becomes critical when dealing with the multiple functional groups present in the precursors and the target molecule, namely the ketone and the phenol. The phenolic hydroxyl group is acidic and can interfere with many common organometallic reagents and bases used in synthesis. youtube.com Therefore, it is often necessary to protect the phenol group, for instance, as a methyl ether or a silyl (B83357) ether, to prevent unwanted side reactions. youtube.comresearchgate.net The choice of protecting group is crucial, as it must be stable to the reaction conditions used for the C-C bond formation and easily removable at a later stage without affecting the rest of the molecule. youtube.com For example, a methoxy (B1213986) group can be cleaved using strong acids like HBr or a Lewis acid like BBr3.

Modern Catalytic and Stereoselective Methodologies for Asymmetric Synthesis

Modern synthetic chemistry offers a powerful toolkit of catalytic and stereoselective methods that can be applied to the efficient and enantioselective synthesis of this compound.

The C3 position of this compound is a stereocenter, and the synthesis of a single enantiomer is often a key objective, particularly for pharmaceutical applications. Several strategies can be employed for the enantioselective construction of this chiral center.

One of the most powerful methods is asymmetric conjugate addition to cyclohex-2-en-1-one. youtube.com This can be achieved using a chiral catalyst to control the facial selectivity of the nucleophilic attack. For instance, a 4-hydroxyphenyl organometallic reagent can be added to cyclohex-2-en-1-one in the presence of a chiral copper-phosphine complex or a rhodium-chiral diene complex. These catalysts create a chiral environment around the substrate, directing the nucleophile to one face of the double bond, thus leading to the formation of one enantiomer in excess.

Another approach is the desymmetrization of a prochiral starting material. For example, a prochiral 3-substituted-1,5-dicarbonyl compound could be cyclized in an enantioselective intramolecular aldol reaction catalyzed by a chiral proline derivative or a chiral metal complex.

| Method | Description | Catalyst/Reagent Example |

| Asymmetric Conjugate Addition | Enantioselective 1,4-addition of a nucleophile to an α,β-unsaturated ketone. youtube.com | Chiral copper-phosphine complexes, rhodium-chiral diene complexes. |

| Enantioselective Aldol Cyclization | Desymmetrization of a prochiral dicarbonyl compound via an intramolecular aldol reaction. | Chiral proline derivatives, chiral metal complexes. |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly efficient means of forming the C3-aryl bond in this compound. A particularly relevant approach is the α-arylation of ketones. nih.gov

In this strategy, a cyclohexanone enolate is coupled with an aryl halide or a phenol derivative. nih.govrsc.org For the synthesis of our target molecule, a protected 4-halophenol (e.g., 4-bromoanisole) would be a suitable coupling partner. The reaction is typically catalyzed by a palladium or nickel complex with a suitable phosphine (B1218219) ligand. nih.gov The choice of ligand is critical for the efficiency and selectivity of the reaction.

A plausible synthetic route would involve the deprotonation of cyclohexanone with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This enolate would then be reacted with a protected 4-halophenol in the presence of a palladium(0) catalyst, such as Pd(dba)2, and a phosphine ligand, like Xantphos or a biarylphosphine ligand. The final step would be the deprotection of the phenol group.

A nickel-catalyzed α-arylation of ketones with phenol derivatives, such as esters and carbamates, has also been reported, offering an alternative route using more readily available starting materials. nih.gov This method utilizes a specific nickel catalyst with a 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt) ligand. nih.gov

| Reaction | Catalyst System | Substrates |

| Palladium-catalyzed α-arylation | Pd(0) source (e.g., Pd(dba)2) + phosphine ligand (e.g., Xantphos) | Cyclohexanone enolate + protected 4-halophenol |

| Nickel-catalyzed α-arylation | Ni(0) source + dcypt ligand | Cyclohexanone enolate + phenol ester/carbamate nih.gov |

Organocatalytic and Biocatalytic Approaches

The development of organocatalytic and biocatalytic methods has revolutionized asymmetric synthesis, offering powerful alternatives to traditional metal-based catalysts. These approaches often provide high levels of stereocontrol under mild reaction conditions.

Organocatalytic Strategies:

While specific organocatalytic syntheses of this compound are not extensively documented, the principles of organocatalysis can be readily applied to its synthesis. A key disconnection for this molecule is the conjugate addition of a 4-hydroxyphenyl nucleophile to a cyclohexenone precursor. Organocatalytic Michael additions are well-established reactions for the formation of carbon-carbon bonds. For instance, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or binaphthyl scaffolds, have been successfully employed in the enantioselective Michael addition of various nucleophiles to cyclic enones. beilstein-journals.org These catalysts activate the electrophile and the nucleophile simultaneously through hydrogen bonding and Brønsted/Lewis acid-base interactions, facilitating the reaction with high stereoselectivity.

A hypothetical organocatalytic route to an enantiomerically enriched this compound could involve the reaction of 4-hydroxyphenol or a suitable derivative with cyclohex-2-en-1-one in the presence of a chiral organocatalyst. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity and enantioselectivity of the addition.

Biocatalytic Strategies:

Biocatalysis offers the advantage of unparalleled selectivity, often under aqueous and mild conditions. For the synthesis of this compound, enzymes such as reductases could be employed for the asymmetric reduction of a corresponding unsaturated precursor, 3-(4-hydroxyphenyl)cyclohex-2-en-1-one. Ketoreductases (KREDs) are a well-studied class of enzymes capable of reducing carbon-carbon double bonds in a highly stereoselective manner.

A study on the biocatalytic reduction of 1,3-cyclohexanedione (B196179) to 3-hydroxycyclohexanone (B1200884) using Baker's yeast (Saccharomyces cerevisiae) highlights the potential of whole-cell systems for the synthesis of substituted cyclohexanones. The yeast provides the necessary oxidoreductases and cofactor regeneration system to drive the reaction, yielding an optically pure product. nih.gov Although this example does not involve the target molecule, it demonstrates the feasibility of using biocatalysts for the stereoselective modification of the cyclohexanone ring. Furthermore, cyclohexanone dehydrogenases have been identified and engineered for the selective α,β-desaturation of cyclic ketones, a process that could be reversed to achieve a selective reduction. rsc.org

| Catalyst Type | Potential Reaction | Key Advantages | Representative Research Findings (for related molecules) |

| Chiral Organocatalyst | Asymmetric Michael addition of a 4-hydroxyphenyl nucleophile to cyclohex-2-en-1-one | High enantioselectivity, mild reaction conditions, metal-free. | Highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes using binaphthyl-derived organocatalysts (up to 98% ee). beilstein-journals.org |

| Ketoreductase (KRED) | Asymmetric reduction of 3-(4-hydroxyphenyl)cyclohex-2-en-1-one | High stereoselectivity, mild and aqueous reaction conditions, environmentally benign. | Biotransformation of 1,3-cyclohexanedione to (S)-3-hydroxycyclohexanone with high enantiomeric excess using immobilized Baker's yeast. nih.gov |

| Cyclohexanone Dehydrogenase | Regioselective reduction of a cyclohexenone precursor | High regioselectivity and potential for stereoselectivity through enzyme engineering. | A cyclohexanone dehydrogenase from Alicycliphilus denitrificans was characterized and its substrate specificity investigated. rsc.org |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, focusing on atom economy, the use of safer solvents and reagents, and energy efficiency.

The synthesis of the two key fragments of the target molecule, the phenol ring and the cyclohexanone moiety, can be made greener. Traditional methods for phenol synthesis often involve harsh conditions and produce significant waste. A greener alternative is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a mild and environmentally benign oxidant. nih.gov This method proceeds rapidly at room temperature and can be performed in greener solvents like ethanol (B145695).

For the cyclohexanone ring, the catalytic oxidation of cyclohexanol (B46403) is a key transformation. The use of non-precious metal catalysts and green oxidants is highly desirable. For example, hexagonal tungsten trioxide (h-WO₃) nanorods have been shown to be effective catalysts for the selective oxidation of cyclohexanol to cyclohexanone using aqueous hydrogen peroxide, offering a recyclable and efficient system. nih.gov Another green approach is the use of sodium hypochlorite (B82951) (household bleach) as the oxidant in water, which produces non-hazardous byproducts.

The hydrogenation of phenol to cyclohexanone is another important industrial process that can be made more sustainable. The use of highly selective catalysts under milder conditions can significantly reduce energy consumption. For instance, Ru/Nb₂O₅ catalysts have demonstrated high activity and selectivity for the hydrogenation of phenol to cyclohexanol (a precursor to cyclohexanone) in a biphasic system under relatively mild conditions. nih.gov

A Chinese patent describes a green synthesis method for 4-substituted cyclohexanones, which involves the catalytic hydrogenation of the corresponding phenol followed by oxidation using an oxygen-containing gas as the oxidant. This method is highlighted as being environmentally friendly with a simple workup. sci-hub.se

| Green Chemistry Principle | Application in the Synthesis of this compound | Example from Literature |

| Use of Safer Solvents and Reagents | Replacement of hazardous solvents with water or ethanol. Use of H₂O₂ or O₂ as clean oxidants. | ipso-hydroxylation of arylboronic acids in ethanol using aqueous H₂O₂. nih.gov |

| Catalysis | Use of recyclable heterogeneous catalysts to minimize waste and improve efficiency. | Selective oxidation of cyclohexanol using recyclable h-WO₃ nanorods and H₂O₂. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Catalytic hydrogenation of phenols to cyclohexanones. nih.gov |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. | Rapid ipso-hydroxylation of arylboronic acids at room temperature. nih.gov |

Total Synthesis Strategies for Complex Natural Products or Advanced Scaffolds Incorporating the this compound Substructure

The this compound scaffold, while a relatively simple molecule, possesses structural features that make it a potentially valuable building block in the total synthesis of more complex natural products. e-bookshelf.dersc.orgresearchgate.netnih.gov The combination of a nucleophilic phenol and an electrophilic ketone in a defined spatial arrangement allows for a variety of subsequent transformations.

One class of natural products that shares a similar structural motif are the diarylheptanoids. nih.gov These compounds feature two aromatic rings connected by a seven-carbon chain and exhibit a wide range of biological activities. Some cyclic diarylheptanoids possess a cyclohexanone or cyclohexenone core. The this compound unit could serve as a key intermediate in the synthesis of such molecules, where the phenyl and cyclohexanone moieties form part of the larger diarylheptanoid skeleton.

While a direct application of this compound as a key intermediate in a published total synthesis of a complex natural product is not readily found, its potential is evident. The synthesis of natural products containing cyclohexane (B81311) units often relies on the creative use of chiral building blocks. beilstein-journals.org For example, a scalable synthesis of a cyclohexanone-related bifunctional building block has been developed, and its potential for incorporation into various natural product structures has been highlighted. researchgate.net

The general strategy would involve the initial synthesis of the this compound core, potentially in an enantiomerically pure form using the organocatalytic or biocatalytic methods discussed previously. This chiral building block could then be elaborated through reactions at the ketone (e.g., Wittig olefination, aldol condensation) and the phenol (e.g., etherification, coupling reactions) to construct the target natural product. The study of natural product synthesis is a continuous quest for efficiency and elegance, and the development of novel strategies often relies on the identification and utilization of versatile building blocks like this compound. e-bookshelf.de

Transformations Involving the Cyclohexanone Carbonyl Functionality

The carbonyl group of the cyclohexanone ring is a primary site for a variety of chemical reactions, including nucleophilic additions, reductions, and rearrangements.

Nucleophilic Additions, Reductions, and Reductive Aminations

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Nucleophilic Additions: A common example of nucleophilic addition is the reaction with organometallic reagents like Grignard reagents or organolithium compounds, which results in the formation of tertiary alcohols. Another important reaction is the addition of cyanide, typically from a source like sodium cyanide (NaCN), to form a cyanohydrin. This reaction is often base-catalyzed and results in the formation of a new carbon-carbon bond.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govsigmaaldrich.com Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it will typically not reduce other functional groups like esters or carboxylic acids that might be present in more complex derivatives. nih.gov The reduction of cyclohexanones with NaBH₄ generally proceeds via axial attack of the hydride, leading to the equatorial alcohol as the major product. researchgate.net

Reductive Amination: This reaction converts the ketone into an amine. khanacademy.org It typically proceeds in two steps: the formation of an imine or enamine intermediate by reacting the ketone with an amine (primary or secondary), followed by the reduction of this intermediate. organic-chemistry.org Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org The reaction can be performed as a one-pot synthesis. lookchem.com

| Reaction Type | Reagent(s) | Product Type | Typical Conditions | Ref. |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Anhydrous ether, then aqueous workup | |

| Nucleophilic Addition | Sodium Cyanide (NaCN) | Cyanohydrin | Aqueous ethanol | byjus.com |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, room temperature | sigmaaldrich.comlibretexts.org |

| Reductive Amination | Primary Amine (e.g., R-NH₂), NaBH₃CN | Secondary Amine | Methanol, mild acid catalyst | organic-chemistry.orgorganic-chemistry.org |

| Reductive Amination | Secondary Amine (e.g., R₂NH), H₂/Pd-C | Tertiary Amine | Ethanol, H₂ atmosphere | nih.govlibretexts.org |

Table 1: Examples of Nucleophilic Additions, Reductions, and Reductive Aminations of Cyclohexanone Derivatives.

Enamine/Enolate Chemistry and Condensation Reactions (e.g., Knoevenagel, Mannich)

The α-carbons adjacent to the carbonyl group in this compound are acidic and can be deprotonated to form an enolate. Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. Alternatively, reaction with a secondary amine can form an enamine, which is also nucleophilic at the α-carbon. scielo.br

Enamine/Enolate Chemistry: The formation of an enamine from a ketone and a secondary amine, such as pyrrolidine (B122466) or morpholine, is a reversible reaction often catalyzed by a mild acid. scielo.brlibretexts.org Enamines are valuable intermediates in organic synthesis, for instance in the Stork enamine alkylation, where they react with alkyl halides. tandfonline.com Enolates can be generated by treating the ketone with a strong base like lithium diisopropylamide (LDA). mychemblog.com The regioselectivity of enolate formation in unsymmetrical ketones like this compound can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). ubc.caorganic-chemistry.org Subsequent reaction with an electrophile, such as an alkyl halide, leads to α-alkylation. organic-chemistry.org

Knoevenagel Condensation: This is a modification of the aldol condensation where the carbonyl compound reacts with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group, such as malononitrile (B47326) or diethyl malonate) in the presence of a weak base catalyst. ubc.cagoogle.com The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product. google.com

Mannich Reaction: This is a three-component condensation reaction involving the ketone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. nih.govsigmaaldrich.com The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol form of the ketone. nih.gov The product is a β-amino-carbonyl compound, also known as a Mannich base. nih.gov

| Reaction Type | Key Reagents | Intermediate | Product Type | Ref. |

| Enamine Alkylation | Secondary Amine (e.g., Pyrrolidine), Alkyl Halide | Enamine | α-Alkylated Ketone | tandfonline.commdpi.com |

| Enolate Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Enolate | α-Alkylated Ketone | mychemblog.comorganic-chemistry.org |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Weak Base | - | α,β-Unsaturated Ketone | ubc.cagoogle.com |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Iminium ion | β-Amino-carbonyl compound | nih.govthieme-connect.com |

Table 2: Enamine/Enolate Chemistry and Condensation Reactions of Cyclohexanone Derivatives.

Baeyer-Villiger Oxidation and Other Ring Transformations via Carbonyl

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. rsc.orgorganic-chemistry.orgchemistrysteps.com The reaction proceeds via the Criegee intermediate, and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. rsc.orgchemistrysteps.com In the case of this compound, there are two possible lactone products depending on which C-C bond adjacent to the carbonyl migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. chemistrysteps.com

Reactions at the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group offers another site for chemical modification, primarily involving the phenolic hydroxyl group and the aromatic ring.

Electrophilic Aromatic Substitutions on the Phenolic Ring System

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. scielo.brwikipedia.org Since the para position is already substituted in this compound, electrophilic attack will be directed to the ortho positions (positions 3' and 5' relative to the cyclohexyl substituent).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid (HNO₃), often in the presence of sulfuric acid (H₂SO₄). libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine (Br₂) or chlorine (Cl₂), often in the presence of a Lewis acid, although the highly activated phenol may react without one. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, these reactions can be complicated by the presence of the hydroxyl group, which can coordinate to the Lewis acid catalyst.

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Ref. |

| Nitration | HNO₃, H₂SO₄ | Ortho to -OH | Nitrophenol derivative | libretexts.org |

| Bromination | Br₂ | Ortho to -OH | Bromophenol derivative | libretexts.org |

Table 3: Examples of Electrophilic Aromatic Substitution on Phenol Derivatives.

Etherification, Esterification, and Protection/Deprotection Strategies of the Hydroxyl Group

The phenolic hydroxyl group can be readily converted into an ether or an ester. These reactions are also fundamental to protecting the hydroxyl group during transformations at the cyclohexanone moiety.

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the phenol with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide (e.g., methyl iodide, CH₃I). mychemblog.comorganic-chemistry.org

Esterification: Phenols can be esterified by reacting them with acyl chlorides or acid anhydrides. tandfonline.com The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. tandfonline.com

Protection/Deprotection: To prevent unwanted side reactions at the phenolic hydroxyl group during transformations on the cyclohexanone ring, it is often necessary to protect it. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which is introduced by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. researchgate.netgoogle.com The TBDMS group is stable to a wide range of reaction conditions but can be selectively removed (deprotected) using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. rsc.orgresearchgate.net

| Reaction | Reagent(s) | Product Type | Typical Conditions | Ref. |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenyl Ether | Acetone or DMF, heat | organic-chemistry.orgtandfonline.com |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Phenyl Ester | Dichloromethane, room temperature | organic-chemistry.orgtandfonline.com |

| TBDMS Protection | TBDMSCl, Imidazole | TBDMS Ether | DMF, room temperature | researchgate.netgoogle.com |

| TBDMS Deprotection | TBAF | Phenol | THF, room temperature | researchgate.net |

Table 4: Etherification, Esterification, and Protection/Deprotection of the Phenolic Hydroxyl Group.

Mechanistic Insights into the Reactivity and Transformation Pathways of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the mechanistic insights into the reactivity and transformation pathways of this compound according to the provided outline.

Research on this specific molecule is limited. While a method for the synthesis of 3-(p-Hydroxyphenyl)-cyclohexanone was published in 1939, detailed modern mechanistic studies concerning its specific reactivity—including oxidative coupling, radical reactions, stereochemical control, rearrangement reactions, fragmentation, and computational analyses—are not available in the public domain. zenodo.org

Searches for this information have yielded general data on related compounds, such as the isomer 4-(4-hydroxyphenyl)cyclohexanone, or on the general reactivity of the cyclohexanone and phenol moieties. However, adhering to the strict instruction to focus solely on this compound and not introduce information from other compounds prevents the use of this related but distinct data.

Without specific studies on the target compound, any attempt to create the requested article would rely on unsubstantiated extrapolation and would not meet the required standards of scientific accuracy and specificity. Therefore, the generation of a thorough and informative article as per the detailed instructions is not possible at this time.

Chemical Derivatization and Scaffold Functionalization of 3 4 Hydroxyphenyl Cyclohexanone

Synthesis of Substituted Analogues with Varied Substituent Patterns on the Aromatic and Aliphatic Rings

The synthesis of substituted analogues of 3-(4-hydroxyphenyl)cyclohexanone can be approached by modifying either the aromatic phenol (B47542) ring or the cyclohexanone (B45756) core.

Aromatic Ring Functionalization: The phenolic hydroxyl group is a key site for derivatization. Standard etherification reactions can be employed to introduce a variety of substituents. For instance, reaction with iodoethane (B44018) in the presence of a base like potassium carbonate yields the corresponding ethoxy derivative. This approach allows for the introduction of alkyl, aryl, and other functional groups, thereby modulating the electronic and steric properties of the aromatic ring.

Aliphatic Ring Functionalization: The cyclohexanone ring offers multiple positions for substitution. The methylene (B1212753) groups alpha to the carbonyl (C2 and C6) are particularly reactive and can be deprotonated to form enolates. These enolates can then participate in various carbon-carbon bond-forming reactions. For example, aldol (B89426) condensations with aromatic aldehydes can introduce arylidene substituents at the 2- and 6-positions. Furthermore, the ketone itself can be a site for modification, such as through the addition of Grignard reagents to the carbonyl carbon, leading to tertiary alcohols.

A notable example of derivatization involves the synthesis of C5-curcuminoid analogues. In these syntheses, 4-hydroxycyclohexanone (B83380), a related compound, undergoes a Claisen-Schmidt condensation with various substituted aromatic aldehydes. wikipedia.org This reaction typically occurs under basic or acidic conditions and results in the formation of bis(arylidene)cyclohexanone derivatives. wikipedia.org The choice of aromatic aldehyde allows for the introduction of a wide range of substituents onto the arylidene moieties, thereby creating a library of compounds with diverse electronic and steric properties. wikipedia.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. The ketone and the reactive alpha-methylene groups can participate in various multicomponent reactions to construct complex molecular architectures.

Biginelli Reaction: The Biginelli reaction is a well-established one-pot, three-component reaction that combines an aldehyde, a β-dicarbonyl compound (or a ketone), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or their thio-analogues. wikipedia.orgnih.govorganic-chemistry.org While direct examples with this compound are not extensively documented in readily available literature, the general applicability of cyclohexanones in Biginelli-type reactions suggests its potential. researchgate.net For instance, the reaction of a cyclohexanone with an aromatic aldehyde and urea can lead to the formation of quinazolin-2(1H)-one derivatives. researchgate.net The 4-hydroxyphenyl group in the target molecule would introduce an additional functional handle in the resulting heterocyclic product.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch synthesis is another powerful multicomponent reaction for the creation of dihydropyridine (B1217469) rings. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org By replacing the β-ketoester with a cyclic ketone like this compound, it is conceivable to synthesize fused pyridine ring systems. The reaction of 4-hydroxybenzaldehyde (B117250) with an aminoalkyl chain, followed by a Hantzsch reaction, has been used to create complex dihydropyridine derivatives. nih.gov

Gewald Aminothiophene Synthesis: The Gewald reaction provides a route to highly substituted 2-aminothiophenes through the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of a cyclohexanone with a cyanoacetic acid derivative and sulfur can yield tetrahydrobenzo[b]thiophene derivatives. The application of this reaction to this compound would result in thiophene (B33073) rings fused to the cyclohexanone core, bearing an amino group and other substituents derived from the cyanoester.

The following table summarizes some of the potential fused heterocyclic systems that could be synthesized from this compound based on these established multicomponent reactions.

| Multicomponent Reaction | Potential Reactants with this compound | Resulting Fused Heterocyclic System |

| Biginelli Reaction | Aromatic aldehyde, Urea/Thiourea | Dihydropyrimidinone-fused cyclohexanone |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia/Ammonium acetate | Dihydropyridine-fused cyclohexanone |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Elemental sulfur | Aminothiophene-fused cyclohexanone |

Covalent Modifications for Probing Chemical Environments and Reaction Mechanisms

The reactivity of the phenolic hydroxyl group and the ketone in this compound allows for its covalent modification to create chemical probes. These probes can be utilized to investigate chemical environments and elucidate reaction mechanisms.

The phenol group can be a target for introducing reporter groups. For example, attachment of a fluorophore or a biotin (B1667282) tag via an ether linkage would allow for the tracking and detection of the molecule in various systems. The tyrosine-like phenol side chain can serve as a nucleophilic site for covalent modification, making it an attractive target for developing selective probes. nih.gov

The ketone functionality can also be exploited for covalent labeling. For instance, it can react with hydrazide or hydroxylamine (B1172632) derivatives to form stable hydrazones or oximes, respectively. If these derivatives contain a reporter group, the resulting product becomes a labeled version of the original molecule.

While specific examples of this compound being used as a chemical probe are not extensively reported, the fundamental reactivity of its functional groups provides a clear basis for such applications. The development of covalent probes is a significant area of research for understanding biological processes and for drug discovery. nih.gov

Oligomerization and Polymerization Strategies Involving the this compound Unit

The presence of two reactive functional groups in this compound and its derivatives makes it a potential monomer for the synthesis of oligomers and polymers.

A key strategy involves the use of a related compound, 1,1-bis(4-hydroxyphenyl)cyclohexane, also known as bisphenol-Z (BPZ), in polyester (B1180765) synthesis. A series of polyesters have been synthesized by reacting BPZ with various diacid chlorides. wikipedia.org The resulting polymers possess a pendant cyclohexane (B81311) ring as a cardo group, which influences their thermal and solubility properties. wikipedia.org The study of these polyesters revealed that their thermal stability is dependent on the length of the spacer unit from the diacid chloride. wikipedia.org

Similarly, this compound, with its single phenolic hydroxyl group, could be incorporated into polymer chains as a pendant group. For instance, the hydroxyl group could be derivatized with a polymerizable moiety, such as an acrylate (B77674) or a styrenic group. Subsequent polymerization would yield a polymer with the this compound unit attached to the backbone.

Another approach could involve the synthesis of derivatives of this compound that contain two reactive sites suitable for polymerization. For example, derivatization of the phenol to introduce another functional group capable of reacting with the ketone could lead to the formation of linear or cross-linked polymers. The synthesis of cyclic liquid crystalline oligomers has been reported from the reaction of 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)butane with 1,10-dibromodecane, demonstrating the potential for creating complex macromolecular structures from phenol-containing building blocks. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Hydroxyphenyl Cyclohexanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural analysis of 3-(4-Hydroxyphenyl)cyclohexanone, offering unparalleled insight into its carbon-hydrogen framework, the connectivity of its atoms, and its conformational preferences.

Multi-Nuclear NMR (¹H, ¹³C, DEPT) for Carbon-Hydrogen Framework

The initial and most fundamental NMR analysis involves one-dimensional ¹H and ¹³C NMR spectroscopy, complemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the 4-hydroxyphenyl group, the methine proton at the C3 position, and the methylene (B1212753) protons of the cyclohexanone (B45756) ring. The aromatic protons typically appear as two doublets (an AA'BB' system) due to the para-substitution. The protons on the cyclohexanone ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) of the cyclohexanone ring is characteristically found at a low field (around 210 ppm). The aromatic carbons show signals in the range of 115-160 ppm, with the carbon bearing the hydroxyl group appearing at a higher chemical shift. The aliphatic carbons of the cyclohexanone ring resonate at higher fields.

DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for methine (CH) carbons, while a DEPT-135 spectrum will display positive signals for CH and CH₃ carbons and negative signals for methylene (CH₂) carbons. This information is crucial for assigning the signals of the cyclohexanone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| C1 | - | ~211.0 | - |

| C2 | ~2.3-2.5 (m) | ~41.0 | Negative |

| C3 | ~3.0-3.2 (m) | ~45.0 | Positive |

| C4 | ~1.8-2.2 (m) | ~25.0 | Negative |

| C5 | ~1.7-2.1 (m) | ~29.0 | Negative |

| C6 | ~2.2-2.4 (m) | ~41.0 | Negative |

| C1' | - | ~135.0 | - |

| C2'/C6' | ~7.10 (d, J=8.5 Hz) | ~129.0 | Positive |

| C3'/C5' | ~6.80 (d, J=8.5 Hz) | ~115.5 | Positive |

| C4' | - | ~155.0 | - |

| OH | ~5.0-6.0 (s, br) | - | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. m = multiplet, d = doublet, s = singlet, br = broad.

Two-Dimensional NMR (COSY, TOCSY, HMQC, HMBC, NOESY/ROESY) for Connectivity, Configuration, and Conformation

Two-dimensional NMR experiments are indispensable for establishing the complete bonding network and stereochemistry of this compound.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks. COSY reveals direct (2J and 3J) couplings between protons, allowing for the tracing of connections within the cyclohexanone ring and the aromatic system. TOCSY extends this by showing correlations between all protons within a spin system, which is particularly useful for identifying all the protons of the cyclohexanone ring from a single cross-peak.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment is crucial for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (2J and 3J) couplings between protons and carbons. This is vital for connecting the 4-hydroxyphenyl substituent to the cyclohexanone ring, for instance, by observing a correlation between the C3 proton of the cyclohexanone and the C1' carbon of the phenyl ring. It also helps in assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These experiments are key to determining the relative stereochemistry and preferred conformation of the molecule. For example, a NOE cross-peak between the C3 proton and axial protons at C2 and C4 would suggest an equatorial position for the 4-hydroxyphenyl substituent.

Dynamic NMR Studies for Conformational Exchange

The cyclohexanone ring is known to undergo a chair-boat-chair conformational interconversion. acs.orgsikhcom.net The rate of this exchange can be studied using Dynamic NMR (DNMR) spectroscopy. At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it is possible to slow down the exchange rate sufficiently to observe separate signals for the axial and equatorial conformers. sci-hub.se This allows for the determination of the conformational equilibrium constant and the activation energy barrier for the ring flip. For this compound, DNMR studies can quantify the preference for the substituent to occupy either an axial or equatorial position, which is influenced by steric and electronic factors.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and thus the molecular formula of this compound (C₁₂H₁₄O₂). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. researchgate.netnih.govphcog.com By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of CO or C₂H₄O.

Cleavage of the bond between the cyclohexanone ring and the phenyl group.

Fragmentation of the phenyl ring , such as the loss of the hydroxyl group.

Rearrangement reactions , such as the McLafferty rearrangement, if a gamma-hydrogen is available.

The analysis of these fragment ions provides valuable information that corroborates the structure determined by NMR.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | m/z (calculated) | Possible Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 191.1067 | C₁₂H₁₅O₂⁺ | Protonated molecule |

| [M-H₂O]⁺ | 173.0961 | C₁₂H₁₃O⁺ | Loss of water |

| [M-C₂H₄O]⁺ | 147.0753 | C₁₀H₁₁O⁺ | Alpha-cleavage |

| [C₇H₇O]⁺ | 107.0491 | C₇H₇O⁺ | Hydroxytropylium ion |

| [C₆H₅O]⁺ | 93.0335 | C₆H₅O⁺ | Phenoxy radical cation |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing its molecular vibrations. chemicalbook.comresearchgate.netresearchgate.net

In the FTIR spectrum of this compound, characteristic absorption bands are expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C=O stretch: A strong, sharp band around 1715 cm⁻¹ for the ketone carbonyl group.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the region of 1600-1450 cm⁻¹.

C-O stretch: A band in the region of 1260-1000 cm⁻¹.

Raman spectroscopy , being less sensitive to water and highly sensitive to non-polar bonds, provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic FTIR and Raman Bands for this compound

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 (strong) | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 (strong) | Stretching |

| C=O | 1710-1720 (strong) | 1710-1720 (medium) | Stretching |

| C=C (aromatic) | 1450-1600 (medium) | 1450-1600 (strong) | Stretching |

| C-O | 1200-1300 (strong) | 1200-1300 (weak) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the 4-hydroxyphenyl group. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of the hydroxyl group. researchgate.net

Fluorescence spectroscopy can also be employed to study the emissive properties of the compound. Upon excitation at an appropriate wavelength, the 4-hydroxyphenyl moiety may exhibit fluorescence. The fluorescence spectrum, including the emission maximum and quantum yield, provides further characterization of the electronic structure and can be sensitive to the local environment of the chromophore.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λ_max (nm) | Transition |

|---|---|---|

| Hexane | ~275 | π → π* |

| Ethanol (B145695) | ~280 | π → π* |

| Water (pH 7) | ~280 | π → π* |

| Water (pH 12) | ~295 | π → π* (phenoxide) |

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural and Stereochemical Assignment

Single-crystal X-ray diffraction stands as the "gold standard" for the unambiguous determination of the three-dimensional structure of a crystalline solid. chemicalbook.com This powerful analytical method provides precise information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. tcichemicals.com For a molecule like this compound, this technique would definitively establish the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the 4-hydroxyphenyl substituent.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined. tcichemicals.com

For a chiral molecule, single-crystal X-ray diffraction using anomalous dispersion can also be employed to determine the absolute configuration of the stereocenters, providing a definitive assignment of the (R) or (S) configuration. chemicalbook.com

Illustrative Crystallographic Data for a Cyclohexanone Derivative:

While specific data for this compound is not available, the table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a related cyclohexanone derivative. This hypothetical data is based on typical values for similar organic compounds.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄O₂ |

| Formula Weight | 190.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1020.9 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.238 |

| R-factor | 0.045 |

This is a hypothetical data table for illustrative purposes.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are crucial for determining the absolute stereochemistry of chiral compounds, particularly in solution. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the molecule's chromophores. mgcub.ac.in For this compound, the relevant chromophores would be the carbonyl group (n→π* and π→π* transitions) and the hydroxyphenyl group (π→π* transitions).

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenters and the conformation of the molecule. By applying established empirical rules, such as the Octant Rule for ketones, or by comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry can be reliably assigned. nih.govcam.ac.uk

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is known as a Cotton effect curve. mgcub.ac.in A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while the reverse is true for a negative Cotton effect. The shape of the ORD curve provides information about the absolute configuration of the molecule. mgcub.ac.in

Illustrative Chiroptical Data for a Chiral Cyclohexanone Derivative:

The following table presents hypothetical chiroptical data for an enantiomer of a 3-arylcyclohexanone derivative to illustrate the expected findings from CD and ORD analyses.

| Technique | Parameter | Value |

| Circular Dichroism (CD) | Wavelength (λ_max) | 295 nm (n→π) |

| Molar Ellipticity ([θ]) | +5,200 deg·cm²/dmol | |

| Wavelength (λ_max) | 220 nm (π→π) | |

| Molar Ellipticity ([θ]) | -12,000 deg·cm²/dmol | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α] at 589 nm) | +45.5° |

| Cotton Effect | Positive | |

| Peak | 310 nm | |

| Trough | 280 nm |

This is a hypothetical data table for illustrative purposes.

Theoretical and Computational Chemistry Approaches Applied to 3 4 Hydroxyphenyl Cyclohexanone

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy.

For 3-(4-Hydroxyphenyl)cyclohexanone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. Such calculations would reveal bond lengths, bond angles, and dihedral angles.

The electronic structure is further described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. For instance, a smaller energy gap suggests higher reactivity. In a study on a related chalcone derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations determined the HOMO-LUMO energy gap to be around 3.75 eV, indicating its relative stability. niscpr.res.in

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated from the calculated electron density. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

| MEP Surface | Maps electrostatic potential to identify reactive sites. | Red/negative regions at the carbonyl and hydroxyl oxygens; blue/positive region at the hydroxyl proton. |

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The cyclohexanone (B45756) ring is not planar and exists in several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The presence of a bulky 4-hydroxyphenyl substituent at the C3 position introduces the possibility of axial and equatorial isomers, each with distinct energies.

Conformational analysis of this compound would begin with molecular mechanics (MM) methods, which are computationally inexpensive and efficient for scanning the potential energy surface to identify various possible conformers. Following the initial scan, more accurate quantum chemical methods like DFT would be used to optimize the geometry and calculate the relative energies of the most stable conformers.

For a substituted cyclohexanone, the substituent's preference for the equatorial position is a key factor in determining the most stable conformation. An equatorial position generally minimizes steric hindrance, specifically 1,3-diaxial interactions that would occur if the bulky group were in an axial position. Therefore, it is highly probable that the most stable conformer of this compound features the 4-hydroxyphenyl group in an equatorial position on the chair-form ring. Studies on esters of 4-hydroxy-cyclohexanone have computationally confirmed the preference for specific chair conformers. researchgate.net The energy difference between the equatorial and axial conformers could be precisely calculated, allowing for the determination of their relative populations at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

An MD simulation of this compound would typically place the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation would track the conformational changes of the cyclohexanone ring, including ring flips between different chair conformations. It would also illuminate the dynamic interactions between the solute and solvent molecules.

Specifically, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the frequency and pathways of ring-flips and the rotational freedom of the hydroxyphenyl group.

Study Solvation Shells: Characterize the structure and dynamics of solvent molecules surrounding the compound, particularly the hydrogen bonding between the hydroxyl and carbonyl groups and water molecules.

Calculate Free Energies: Employ methods like umbrella sampling or metadynamics to calculate the free energy landscape of conformational changes, providing a more accurate picture of conformational preferences in solution.

Such simulations are crucial for understanding how the solvent environment influences the molecule's structure and behavior.

In Silico Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structure verification and spectral assignment.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for predicting nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained. For this compound, these calculations would predict the full ¹H and ¹³C NMR spectra. The predicted shifts for the protons and carbons on the cyclohexanone ring would be highly sensitive to the conformation (axial vs. equatorial), making computational NMR a valuable tool in conformational analysis.

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. These frequencies can be calculated computationally by determining the second derivatives of the energy with respect to atomic displacements. DFT calculations can produce a harmonic vibrational spectrum. While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors. For this compound, the predicted IR spectrum would show characteristic peaks for the C=O stretch of the ketone (typically ~1715 cm⁻¹), the O-H stretch of the phenol (B47542) (around 3300-3600 cm⁻¹), and various C-H and C-C stretching and bending modes from the aliphatic and aromatic rings. Studies on similar molecules, such as 3,5-Bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone, have successfully used DFT to calculate and assign vibrational frequencies. aip.orgresearchgate.net

Table 2: Predicted Spectroscopic Parameters

| Spectroscopy | Parameter | Predicted Information for this compound |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | Distinct signals for aromatic and aliphatic carbons. The carbonyl carbon would appear significantly downfield (>200 ppm). |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons in the 6.8-7.2 ppm range. Aliphatic protons on the cyclohexanone ring would show complex splitting patterns sensitive to their axial/equatorial positions. |

| IR | Frequency (cm⁻¹) | Strong absorption for the C=O stretch (~1715 cm⁻¹). Broad absorption for the O-H stretch (~3300 cm⁻¹). Multiple peaks for aromatic C=C and aliphatic C-H stretches. |

Reaction Pathway Modeling, Transition State Locating, and Kinetic Barrier Predictions

Computational methods are invaluable for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, including the high-energy transition state (TS) that must be overcome.

For this compound, one could model various reactions, such as the reduction of the ketone to a secondary alcohol or electrophilic aromatic substitution on the phenol ring. The process would involve:

Reactant and Product Optimization: Calculating the optimized geometries of the starting materials and final products.

Transition State Location: Using algorithms like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following methods to find the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: Performing a vibrational frequency calculation on the TS structure. A valid transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Kinetic Barrier Calculation: The activation energy (kinetic barrier) is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

By modeling these pathways, researchers can gain a detailed understanding of reaction mechanisms, predict the feasibility of a reaction, and understand the origins of regioselectivity and stereoselectivity.

Molecular Recognition Studies (e.g., ligand-receptor docking, host-guest interactions) in non-biological contexts or purely theoretical interactions

Molecular recognition is the specific, non-covalent interaction between two or more molecules. While often studied in a biological context (ligand-receptor binding), the same computational tools can be used to investigate interactions in synthetic host-guest systems or to explore purely theoretical binding scenarios.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the host or receptor). For this compound as a guest molecule, docking simulations could be used to study its potential inclusion within a host molecule like a cyclodextrin or a calixarene.

The simulation would:

Sample a large number of possible binding poses of the guest within the host's cavity.

Use a scoring function to estimate the binding affinity for each pose, based on intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

The results would predict the most stable binding mode and provide a semi-quantitative estimate of the binding energy. Such studies could predict whether the hydroxyphenyl group or the cyclohexanone moiety preferentially enters the host cavity and identify the key interactions (e.g., hydrogen bonding between the phenol's -OH group and the host) that stabilize the complex.

QSAR/QSPR Modeling (focusing on chemical properties and reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. These models are built on the principle that the properties of a chemical are determined by its molecular structure.

To build a QSAR/QSPR model for a series of compounds related to this compound, one would:

Assemble a Dataset: Gather a collection of similar molecules with experimentally measured data for a specific property (e.g., reactivity in a certain reaction for QSAR, or boiling point/solubility for QSPR).

Calculate Molecular Descriptors: For each molecule, compute a large number of numerical descriptors that encode structural, electronic, and physicochemical features. These can include constitutional descriptors (e.g., molecular weight), topological indices, quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., molecular surface area).

Develop a Model: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the property of interest.

Validate the Model: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSPR model could then be used to predict the properties of this compound without the need for experimental measurement. A QSAR model could predict its reactivity based on its calculated descriptors, providing a powerful tool for in silico screening and rational chemical design.

Applications of 3 4 Hydroxyphenyl Cyclohexanone in Contemporary Chemical Research and Material Science

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The 3-(4-Hydroxyphenyl)cyclohexanone scaffold is a foundational component in the construction of more complex molecular architectures, particularly those with potential biological activity. The presence of the ketone and phenol (B47542) functional groups provides two distinct points for chemical modification, enabling chemists to build out intricate structures through reactions such as condensation, hydrogenation, and alkylation.

Research has demonstrated the utility of the substituted cyclohexanone (B45756) core in creating novel therapeutic agents. For instance, derivatives of 2-acetylcyclohexanone, which shares the core cyclohexanone ring, have been synthesized and identified as potent inhibitors of the FtsZ protein, a key target in bacterial cell division. semanticscholar.orgmdpi.com These syntheses often begin with a commercially available cyclohexanone derivative that is modified through multi-step reactions, highlighting the role of this scaffold as a starting point for drug discovery. mdpi.com One study detailed the synthesis of an anti-pneumococcal agent from a complex cyclohexanone precursor, involving a palladium-on-carbon catalyzed transfer hydrogenation to selectively reduce certain functional groups. semanticscholar.org

Furthermore, the related 4-hydroxycyclohexanone (B83380) scaffold has been used as the central ring in the synthesis of C5-curcuminoid derivatives. researchgate.net These compounds, prepared through Claisen-Schmidt condensation reactions between the hydroxycyclohexanone and various aromatic aldehydes, have been evaluated for their in vitro antiproliferative activities against several human cancer cell lines. researchgate.net This underscores the value of the hydroxyphenyl-cyclohexanone motif as a versatile intermediate for generating libraries of bioactive compounds for pharmacological testing. The general importance of cyclohexanone and its derivatives is also highlighted by their role as precursors to nylon, a major industrial polymer. wikipedia.org

The reactivity of the individual components of this compound is well-established. The phenol group can undergo Friedel-Crafts alkylations with various agents, including ketones, to form more substituted phenol derivatives. wikipedia.org The cyclohexanone moiety itself is a critical intermediate for producing a range of fine chemicals and is a subject of extensive catalytic research, including reactions like reductive amination to produce cyclohexylamine, a key industrial intermediate. mdpi.commdpi.com

Design and Synthesis of Novel Catalysts and Ligands Utilizing the Cyclohexanone-Phenol Scaffold

A review of contemporary chemical literature indicates that the direct application of this compound as a foundational scaffold for the design and synthesis of novel catalysts and ligands is not a widely documented area of research. While numerous studies focus on the catalysis of reactions involving cyclohexanone—such as its dehydrogenation to phenol or its reductive amination mdpi.comnih.gov—the use of the this compound molecule itself as a precursor to a catalytic species or a coordinating ligand appears to be a nascent or underexplored field. The potential for the phenol and ketone moieties to act as coordination sites for metal centers suggests that this could be a promising area for future investigation.

Integration into Advanced Polymer Architectures and Functional Materials

The structure of this compound, containing both a hydroxyl group and a ketone, makes it and its derivatives attractive monomers for step-growth polymerization. A closely related compound, 1,1-bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol-Z (BPZ), serves as a direct analogue and demonstrates the potential of this chemical class in polymer science. researchgate.net

BPZ has been successfully used to synthesize a series of high-performance aromatic polyesters. These polymers are created by reacting the two phenol groups of BPZ with various diacid chlorides. researchgate.net The incorporation of the bulky, non-planar cyclohexane (B81311) ring into the polymer backbone acts as a "cardo" group, which disrupts chain packing. This structural feature is a well-known strategy to enhance the solubility and processability of otherwise rigid aromatic polymers without significantly compromising their thermal stability. researchgate.net These polyesters exhibit excellent thermal properties, with stability up to 190°C, making them suitable for applications in aviation, automotive, and electronics industries. researchgate.net

The principle is analogous to the production of polycarbonate and epoxy resins from Bisphenol A (BPA), which is formed from the condensation of phenol and acetone. wikipedia.org In that context, the two phenol groups of BPA react with agents like phosgene or epichlorohydrin to form robust, high-performance plastics. wikipedia.org Similarly, the bifunctional nature of this compound derivatives provides a pathway for creating novel polymers. The phenol group can be used for forming esters, ethers, or carbonates, while the ketone group offers a site for other polymerization reactions, such as those forming polyimines or other condensation polymers.

| Polymer Name | Diacid Chloride Reactant | Decomposition Temperature (°C) |

|---|---|---|

| Poly(BPZ)succinate | Succinyl chloride | 190 |

| Poly(BPZ)adipate | Adipoyl chloride | Data not specified |

| Poly(BPZ)sebacate | Sebacoyl chloride | Data not specified |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The combination of a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting ketone group within the same molecule makes the hydroxyphenyl-cyclohexanone scaffold an excellent candidate for studies in supramolecular chemistry and crystal engineering. Research on the closely related isomer, 4,4-bis(4'-hydroxyphenyl)cyclohexanone, has revealed its remarkable ability to act as a T-shaped host molecule that forms crystalline inclusion complexes with various small aromatic guest molecules. nih.gov

These findings strongly suggest that this compound would also participate in intricate hydrogen-bonding networks. The interplay between the donor (phenol-OH) and acceptor (ketone C=O and phenol-OH) sites could lead to the formation of various supramolecular synthons, resulting in the self-assembly of tapes, sheets, or more complex three-dimensional architectures.

| Guest Molecule | Resulting Host Framework Feature | Approximate Void Size (Å) |

|---|---|---|

| Phenol / Aniline | Chiral ladder framework (P21) | 10 x 13 |

| o-Cresol / m-Cresol / Halophenols | Expanded cavity with included water | 11 x 15-18 |

| o-Fluorophenol / m-Fluorophenol | Novel polar brick-wall assembly | 7 x 11 |

Data derived from studies on the supramolecular complexes of 4,4-bis(4'-hydroxyphenyl)cyclohexanone. nih.gov

Development of Chemical Probes and Tracers for Reaction Mechanism Elucidation

Currently, there is limited information in the available scientific literature detailing the specific use of this compound as a chemical probe or isotopic tracer for the elucidation of reaction mechanisms. While its derivatives are studied for their biological interactions, their application as tools to investigate reaction pathways, for example through isotopic labeling of the cyclohexanone or phenyl ring, has not been a focus of published research.

Precursor for Optoelectronic and Sensing Materials

The functionalized cyclohexanone scaffold is a promising platform for the development of novel sensing materials, particularly fluorescent chemosensors. The core structure can be readily modified to incorporate specific binding sites for analytes of interest, and the electronic properties can be tuned to produce a measurable optical or electronic response upon binding.

A clear demonstration of this potential is the synthesis of 2-[hydroxy(4-nitrophenyl)methyl]cyclohexanone, a derivative designed as a fluorescent sensor. isca.in This compound was shown to be an effective "off-on" chemosensor for the selective detection of cadmium ions (Cd²⁺) in solution. In the absence of Cd²⁺, the sensor exhibits weak fluorescence, but upon binding to the metal ion, a significant enhancement of its fluorescence emission is observed. isca.in The sensor operates on a 1:1 binding ratio with cadmium and shows high selectivity over a range of other common alkali, alkaline earth, and transition metal ions. isca.in

This work establishes that the cyclohexanone framework can be a successful component in the design of sensitive and selective chemosensors. The this compound molecule, with its inherent phenol and ketone groups, provides a versatile starting point for creating new sensors. The phenol group can be functionalized to tune the electronic and photophysical properties, while the cyclohexanone ring provides a three-dimensional structure that can be elaborated with specific ionophores or binding moieties for target analytes. Additionally, research into chemiresistive sensors for detecting cyclohexanone vapor, based on polymer-functionalized single-walled carbon nanotubes, further highlights the relevance of this chemical class in the broader field of sensor development. nsf.gov

| Metal Ion | Fluorescence Response |

|---|---|

| Cd²⁺ | Significant enhancement ("Turn-on") |

| Mg²⁺, Ni²⁺, Zn²⁺, Ba²⁺ | Negligible response |

| Co²⁺, Cu²⁺, Pb²⁺, Na⁺ | Negligible response |